molecular formula C14H22N2O2S B2534186 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea CAS No. 1351648-74-2

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

Cat. No.: B2534186
CAS No.: 1351648-74-2
M. Wt: 282.4
InChI Key: IOWFSKQDDOFKHX-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is a complex organic compound with a unique structure that includes a cyclohexyl group, a hydroxyethyl group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea typically involves multiple steps. One common method includes the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(3-methylthiophen-2-yl)ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted thiophenyl derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-3-(2-hydroxyethyl)urea: Lacks the thiophenyl group, resulting in different chemical and biological properties.

    3-(2-Hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea: Lacks the cyclohexyl group, affecting its stability and reactivity.

Uniqueness

1-Cyclohexyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is unique due to the presence of both the cyclohexyl and thiophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2S/c1-10-7-8-19-13(10)12(17)9-15-14(18)16-11-5-3-2-4-6-11/h7-8,11-12,17H,2-6,9H2,1H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOWFSKQDDOFKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)NC2CCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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